ethyl 1-(3-cyclopropyl-1,2-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3-cyclopropyl-1,2-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, fused with an oxazole ring and a cyclopropyl group, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-cyclopropyl-1,2-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the oxazole ring and the cyclopropyl group. Common reagents used in these reactions include cyclopropylamine, oxalyl chloride, and ethyl chloroformate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-cyclopropyl-1,2-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxazole ring to an oxazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce oxazoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Ethyl 1-(3-cyclopropyl-1,2-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-(3-cyclopropyl-1,2-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 1-(3-cyclopropyl-1,2-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate can be compared with other similar compounds, such as:
- 1-(3-cyclopropyl-1,2-oxazole-5-carbonyl)-4-(3-methoxybenzoyl)piperazine
- 3-cyclopropyl-1,2-oxazole analogues
These compounds share structural similarities but differ in their specific functional groups and overall structure, leading to differences in their chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 1-(3-cyclopropyl-1,2-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-2-24-19(23)14-7-8-16-13(10-14)4-3-9-21(16)18(22)17-11-15(20-25-17)12-5-6-12/h7-8,10-12H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVZIHOSAIGJRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.